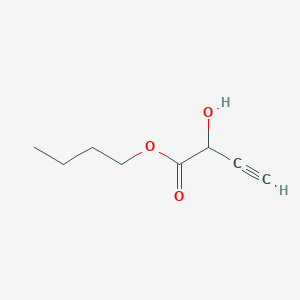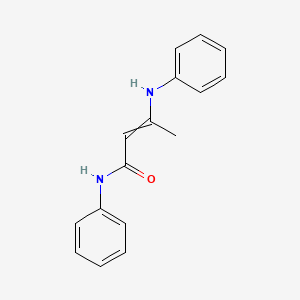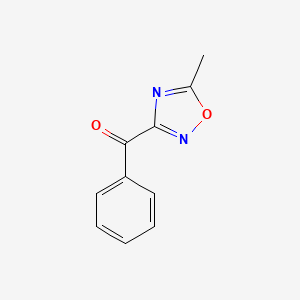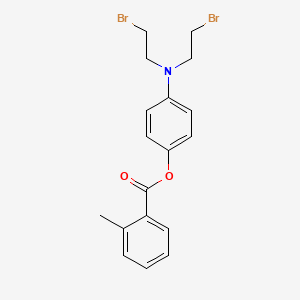![molecular formula C20H24Cl2FN5O6S2 B14698832 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31000-08-5](/img/structure/B14698832.png)
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, diamino, dimethyl, triazinyl, phenoxy, benzenesulfonyl fluoride, and ethanesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the triazinyl intermediate: This step involves the reaction of cyanuric chloride with dimethylamine and ammonia to form 4,6-diamino-2,2-dimethyl-1,3,5-triazine.
Phenoxy substitution: The triazinyl intermediate is then reacted with 2-chloro-4-hydroxybenzyl chloride to form the phenoxy-substituted intermediate.
Sulfonylation: The phenoxy-substituted intermediate undergoes sulfonylation with benzenesulfonyl fluoride to form the final compound.
Addition of ethanesulfonic acid: The final step involves the addition of ethanesulfonic acid to the sulfonylated intermediate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include:
- Continuous flow reactors for efficient and consistent production.
- High-purity reagents to ensure the quality of the final product.
- Advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Substitution reactions: Due to the presence of chloro and sulfonyl fluoride groups, it can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the triazinyl and phenoxy groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Acids and bases: For hydrolysis reactions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives of the triazinyl and phenoxy groups.
Hydrolysis products: Sulfonic acids and other hydrolyzed derivatives.
科学的研究の応用
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. These interactions can include:
Enzyme inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal transduction pathways: It can modulate various cellular signaling pathways, affecting cell growth and proliferation.
Molecular binding: The compound can interact with DNA, proteins, and other biomolecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol: Shares the triazinyl and phenoxy groups but lacks the sulfonyl fluoride and ethanesulfonic acid groups.
4,6-Diamino-2,2-dimethyl-1,3,5-triazine: Contains the triazinyl core but lacks the phenoxy, sulfonyl fluoride, and ethanesulfonic acid groups.
Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the triazinyl, phenoxy, and ethanesulfonic acid groups.
Uniqueness
2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
31000-08-5 |
|---|---|
分子式 |
C20H24Cl2FN5O6S2 |
分子量 |
584.5 g/mol |
IUPAC名 |
2-chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C18H18Cl2FN5O3S.C2H6O3S/c1-18(2)25-16(22)24-17(23)26(18)11-6-7-14(13(20)8-11)29-9-10-4-3-5-12(19)15(10)30(21,27)28;1-2-6(3,4)5/h3-8H,9H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5) |
InChIキー |
DGPSAAZSQVFDST-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=C(C(=CC=C3)Cl)S(=O)(=O)F)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)


![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
